Tetrafluoroboric acid

Vue d'ensemble

Description

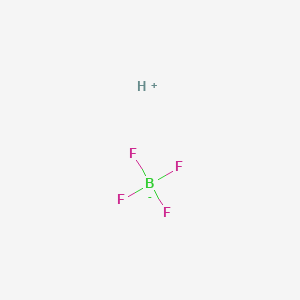

Tetrafluoroboric acid, also known as fluoboric acid, is an inorganic compound with the chemical formula H[BF4]. It is a strong acid that is typically available as a solution in water or other solvents such as diethyl ether. The compound is known for its corrosive nature and is used primarily as a precursor to other fluoroborate salts .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetrafluoroboric acid is commonly prepared by dissolving boric acid in aqueous hydrofluoric acid. The reaction involves the formation of boron trifluoride as an intermediate, which then reacts with additional hydrofluoric acid to produce this compound: [ \text{B(OH)}_3 + 4 \text{HF} \rightarrow \text{H}_3\text{O}^+ + \text{BF}_4^- + 2 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by treating boric acid with hydrofluoric acid under controlled conditions. The resulting solution is then purified and concentrated to the desired strength .

Analyse Des Réactions Chimiques

Acid-Base Reactions

HBF₄ acts as a strong Brønsted acid, reacting exothermically with bases such as amines, hydroxides, and carbonates. These reactions generate heat and often produce fluoroborate salts:

In aqueous solutions, HBF₄ dissociates into H⁺ and BF₄⁻ ions, enabling rapid proton transfer. Its acidity (Hammett acidity function: −16.6) surpasses that of sulfuric acid in certain solvent systems .

Reactions with Active Metals

HBF₄ reacts vigorously with metals like aluminum, iron, and zinc, releasing hydrogen gas:

The reaction rate depends on metal surface area and acid concentration. Corrosion of structural metals is a significant safety concern .

Polymerization Initiator

HBF₄ initiates cationic polymerization of alkenes like styrene and isobutylene by generating carbocation intermediates. This property is exploited in industrial processes for producing high-molecular-weight polymers .

Reactions with Cyanides

Interaction with cyanide compounds releases highly toxic hydrogen cyanide gas:

This reaction necessitates strict ventilation controls in laboratory settings .

Hydrolysis and Silicate Digestion

BF₄⁻ undergoes hydrolysis in aqueous media, releasing fluoride ions that dissolve silicates:

This property is utilized in geochemical analysis for digesting coal and fly ash samples to quantify rare earth elements (REEs) .

Hazardous Reactions

| Reaction Type | Conditions | Products/Risks |

|---|---|---|

| Acetic Anhydride | 0°C | Explosive decomposition |

| Sulfites/Nitrites | Ambient | H₂S, SO₃, NOₓ gases |

| Dithionites | Acidic | SO₂ gas |

Applications De Recherche Scientifique

Electroplating and Metal Treatment

Tetrafluoroboric acid is widely used in electroplating processes. It serves as an electrolyte in the deposition of metals such as copper, nickel, and gold. The acid helps improve the quality of the metal coating by enhancing adhesion and reducing defects.

- Case Study : In a study on nickel plating, the addition of HBF₄ resulted in smoother surfaces and better corrosion resistance compared to traditional plating solutions .

Organic Synthesis

In organic chemistry, this compound acts as a catalyst in various reactions, including esterification and acylation. It promotes the formation of esters and acyl derivatives, which are essential in synthesizing pharmaceuticals and fine chemicals.

- Data Table: Catalytic Reactions Involving this compound

| Reaction Type | Product Type | Conditions | Reference |

|---|---|---|---|

| Esterification | Esters | Room temperature | |

| Acylation | Acyl derivatives | Varies | |

| Polymerization | Polymers | Controlled temperature |

Materials Science

This compound is utilized as a surface modifier and corrosion inhibitor. When applied to metals, it forms a protective layer that enhances durability and resistance to environmental degradation.

- Application Example : In automotive components, HBF₄-treated surfaces demonstrated significantly improved corrosion resistance in saline environments .

Rare Earth Element Analysis

Recent studies have highlighted the use of this compound in the accurate determination of rare earth elements (REEs) in coal and fly ash samples through inductively coupled plasma mass spectrometry (ICP-MS). This method simplifies the digestion process and improves recovery rates.

- Case Study : A study demonstrated that using HBF₄ allowed for the accurate analysis of all 14 naturally occurring REEs with recovery rates exceeding 90% .

Future Research Directions

The potential for further applications of this compound remains vast:

- Novel Applications : Ongoing research is exploring its role in new catalytic processes and materials development.

- Sustainable Practices : Investigating environmentally-friendly alternatives to HBF₄ while maintaining efficacy in its applications is crucial for future advancements .

Safety Considerations

Despite its utility, this compound poses hazards due to its corrosive nature. Proper handling protocols must be established to ensure safety during its use in industrial applications.

Mécanisme D'action

Tetrafluoroboric acid exerts its effects primarily through its strong acidic nature. The compound dissociates in solution to form hydronium ions and tetrafluoroborate anions. The hydronium ions act as proton donors in various chemical reactions, facilitating processes such as catalysis and hydration .

Comparaison Avec Des Composés Similaires

Hydrogen Fluoride (HF): Both are strong acids, but hydrogen fluoride is more commonly used in industrial applications.

Triflic Acid (CF3SO3H): Another strong acid, triflic acid is often used in organic synthesis due to its non-oxidizing nature.

Hexafluorophosphoric Acid (HPF6): Similar in structure and acidity to tetrafluoroboric acid, but with different applications in organic and inorganic chemistry.

Uniqueness: this compound is unique due to its ability to form stable complexes with various organic and inorganic compounds. Its weakly coordinating, non-oxidizing conjugate base makes it particularly useful in reactions where strong acids are required without the risk of oxidation .

Activité Biologique

Tetrafluoroboric acid (HBF₄) is a strong acid that has garnered attention in various scientific fields, including chemistry and toxicology. This article explores its biological activity, focusing on toxicity, metabolic effects, and potential applications, supported by data tables and research findings.

This compound is formed by the reaction of hydrofluoric acid with boric acid. It exists primarily in aqueous solution and is known for its corrosive properties. Its molecular structure comprises one boron atom, four fluorine atoms, and one hydrogen atom.

Toxicological Evaluations

This compound has been evaluated for its toxicological effects in several studies. Key findings include:

- Acute Toxicity : The approximate LD50 for oral administration in mice is reported to be less than 50 mg/kg body weight, with clinical signs of toxicity including weakness and ataxia. Deaths occurred between 15 minutes and 9 days post-administration .

- Dermal Toxicity : In guinea pigs, the dermal LD50 for a 21.7% solution of this compound was found to be between 2.5 to 5.0 ml/kg body weight. Observations included severe tissue damage at the application site .

- Subchronic Studies : A 28-day study on male and female rats revealed significant dose-dependent decreases in erythrocyte count and hematocrit values in females at doses of 80 mg/kg body weight and above. Notably, these effects were reversible after a recovery period .

Metabolic Studies

Research into the metabolic activity of this compound indicates that it has specific organ distribution patterns following administration:

| Time After Injection (minutes) | Muscle | Liver | Spleen | Brain | Thyroid Gland |

|---|---|---|---|---|---|

| 40 | 1.93 | 1.27 | 1.35 | 0.67 | 12.3 |

| 60 | 1.65 | 1.34 | 1.01 | 0.23 | 15.7 |

| 100 | 1.90 | 0.99 | 0.85 | 0.49 | 21.0 |

| 120 | 1.42 | 1.24 | 1.03 | 0.86 | 36.4 |

The highest activity was observed in the thyroid gland, indicating a significant affinity for this organ .

Case Studies

Case Study: Environmental Impact

A study focused on wastewater treatment involving this compound highlighted its potential environmental risks when mixed with hexavalent chromium-containing effluents. The treatment process successfully decomposed the contaminants into less harmful substances under acidic conditions, demonstrating both the hazardous nature of this compound and its potential utility in remediation efforts .

Case Study: Organocatalysis Applications

In organic synthesis, this compound has been utilized as a catalyst in stereoselective reactions, showcasing its role beyond toxicity and environmental concerns . This application underscores its importance in chemical processes that require precise control over reaction pathways.

Summary of Findings

The biological activity of this compound is characterized by significant toxicity, particularly through dermal exposure and ingestion, with observable effects on hematological parameters and organ-specific accumulation post-administration. While it poses risks, its applications in catalysis and environmental remediation illustrate its versatility.

Propriétés

IUPAC Name |

hydron;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF4/c2-1(3,4)5/q-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGCEQLVLXJUCC-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[B-](F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HBF4, BF4H | |

| Record name | FLUOROBORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/763 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUOROBORIC ACID (aqueous solution ≥ 25 %) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1040 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029739 | |

| Record name | Fluoboric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluoroboric acid appears as a colorless odorless poisonous liquid. Corrosive to metals and tissue. It is used in electroplating, metal cleaning and making diazo salts., Liquid, Colorless liquid; [ICSC] Pungent odor; [Alfa Aesar MSDS], COLOURLESS LIQUID. | |

| Record name | FLUOROBORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/763 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borate(1-), tetrafluoro-, hydrogen (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrafluoroboric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLUOROBORIC ACID (aqueous solution ≥ 25 %) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1040 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

130 °C decomposes | |

| Record name | FLUOBORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in water, ethanol | |

| Record name | FLUOBORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Approximately 1.8 g/cu cm, Relative density (water = 1): 1.4 (50% solution) | |

| Record name | FLUOBORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUOROBORIC ACID (aqueous solution ≥ 25 %) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1040 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5.0 [mmHg] | |

| Record name | Tetrafluoroboric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless liquid | |

CAS No. |

16872-11-0 | |

| Record name | FLUOROBORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/763 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrafluoroboric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16872-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoroboric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016872110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), tetrafluoro-, hydrogen (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluoboric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrafluoroboric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOROBORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H429WZ9FBQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUOBORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUOROBORIC ACID (aqueous solution ≥ 25 %) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1040 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.